Methyl 5-phenylpyridazine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-phenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-14-13-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
XWABHBPFBQVQTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=NC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Phenylpyridazine 4 Carboxylate and Its Analogs
Established Synthetic Pathways for Pyridazine-4-carboxylates
The construction of the pyridazine (B1198779) ring and the introduction of a carboxylate group at the 4-position are pivotal steps in the synthesis of these compounds. Various methods have been established, primarily revolving around cyclization reactions and subsequent functionalization.
Cyclization Reactions in Pyridazine Ring Formation
The formation of the pyridazine core predominantly relies on the condensation of a hydrazine (B178648) source with a suitable 1,4-dicarbonyl compound or its equivalent. This classical approach involves the reaction of hydrazine hydrate (B1144303) with diketones, ketoesters, or other synthons possessing two electrophilic centers separated by two carbon atoms, leading to the formation of the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine.
A notable method for the synthesis of substituted pyridazine-4-carboxylates involves a three-step procedure starting from 2,3-disubstituted 2-cyclopropenecarboxylates. The initial step is a cycloaddition reaction with diazomethane (B1218177) to form a 2,3-diazabicyclo[3.1.0]hex-2-ene adduct. This is followed by isomerization of the bicyclic intermediate to a 1,4-dihydropyridazine derivative, which is subsequently oxidized to the final pyridazine-4-carboxylate.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Cycloaddition | 2,3-disubstituted 2-cyclopropenecarboxylate, Diazomethane | 2,3-diazabicyclo[3.1.0]hex-2-ene adduct |
| 2 | Isomerization | Sodium methoxide | 1,4-dihydropyridazine derivative |
| 3 | Oxidation | Potassium permanganate (B83412) | Substituted Methyl Pyridazine-4-carboxylate |
Functionalization Strategies for Pyridazine Derivatives
Once the pyridazine ring is formed, various functionalization strategies can be employed to introduce or modify substituents. For the synthesis of pyridazine-4-carboxylates, a common approach is the introduction of a carboxyl group or its precursor onto a pre-existing pyridazine ring. This can be achieved through methods such as the oxidation of a methyl group at the 4-position or the hydrolysis of a nitrile group.
Another strategy involves the use of pyridazine-4,5-dicarboxylic acid anhydride (B1165640) as a starting material. This compound can undergo reactions with various nucleophiles to yield a range of functionalized pyridazine derivatives.
Targeted Synthesis of Methyl 5-Phenylpyridazine-4-carboxylate
The specific synthesis of this compound requires a strategy that allows for the regioselective introduction of the phenyl group at the 5-position and the methyl carboxylate group at the 4-position.
Multi-step Reaction Sequences for Substituted Pyridazine Carboxylates
Building upon the general strategies, a targeted multi-step synthesis can be devised. One potential pathway involves the reaction of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine to form the 5-phenylpyridazine core. For instance, the cyclocondensation of a suitably substituted β-ketoester with hydrazine can yield a pyridazinone intermediate. Subsequent functional group manipulations, such as chlorination followed by nucleophilic substitution with cyanide and then methanolysis, could potentially lead to the desired this compound.
A documented three-step procedure for 3,5-disubstituted methyl pyridazine-4-carboxylates provides a framework that could potentially be adapted. This involves the cycloaddition of diazomethane to a 2-phenyl-3-substituted-2-cyclopropenecarboxylate, followed by isomerization and oxidation to yield the target structure.
Investigation of Specific Reactant Systems (e.g., Hydrazine Hydrate Condensations)
Hydrazine hydrate is a crucial reagent in the synthesis of the pyridazine ring. Its condensation with 1,4-dicarbonyl compounds is a fundamental and widely used method. In the context of this compound, a key precursor would be a 1,4-dicarbonyl compound bearing a phenyl group at the appropriate position. For example, the reaction of a 3-benzoyl-2-ketoester with hydrazine hydrate could be a viable route to a 5-phenylpyridazinone-4-carboxylate intermediate, which could then be further elaborated to the target molecule. The reaction conditions, such as solvent and temperature, play a critical role in the efficiency and outcome of these condensation reactions.
Derivatization Strategies for this compound Analogs
The ester functionality in this compound serves as a versatile handle for the synthesis of a variety of analogs. Standard ester transformations can be employed to generate a library of compounds with diverse properties.
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-phenylpyridazine-4-carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form a wide range of amides and esters.
Amidation: Direct amidation of the methyl ester can be achieved by reacting it with an amine, often in the presence of a catalyst or coupling agent, to form the corresponding amide derivative. This allows for the introduction of a diverse array of substituents at this position.
Reduction: The ester group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride. This alcohol can then be further functionalized, for example, by conversion to an ether or an alkyl halide, providing access to another set of analogs.
These derivatization strategies allow for the systematic exploration of the structure-activity relationships of 5-phenylpyridazine-4-carboxylate derivatives, which is crucial for the development of new therapeutic agents.
Modification of the Ester Moiety at the 4-Position
The methyl carboxylate group at the 4-position of the pyridazine ring is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives such as other esters, amides, and carboxylic acids.
One of the most fundamental transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with aqueous sodium hydroxide (B78521), followed by careful neutralization with an acid. researchgate.net The resulting 5-phenylpyridazine-4-carboxylic acid is a key intermediate for further derivatization.
This carboxylic acid can be converted into an acid chloride by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The highly reactive acid chloride can then be treated with various nucleophiles. For instance, reaction with a wide range of primary or secondary amines leads to the formation of the corresponding amides . This amidation is a common strategy to build more complex molecules and explore biological activities. nih.govresearchgate.net
Alternatively, transesterification can be employed to replace the methyl group with other alkyl or aryl groups, although this is less commonly detailed for this specific scaffold in readily available literature. Catalysts, often acid or base-catalyzed, can facilitate the exchange of the alcohol portion of the ester. wikipedia.org Another approach to forming different esters is to first hydrolyze the methyl ester to the carboxylic acid and then perform a classic Fischer esterification with the desired alcohol under acidic conditions.
Furthermore, derivatives like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate have been used as carbonyl sources to react with amines, yielding carbamates and ureas under mild conditions. organic-chemistry.org This showcases the utility of pyridazine carboxylate derivatives in constructing a variety of functional groups.
Table 1: Examples of Ester Moiety Modifications
| Starting Material | Reagents | Product | Transformation |
|---|
Substituent Variations on the Phenyl Ring at the 5-Position
Introducing various substituents onto the phenyl ring at the 5-position is crucial for tuning the electronic and steric properties of the molecule. This can be achieved either by starting the synthesis with a substituted phenyl precursor or by modifying the phenyl ring on the pre-formed pyridazine scaffold.
One synthetic route involves the reaction of 1,2-diacylcyclopentadienes (fulvenes) bearing substituted phenyl groups (e.g., tolyl, thienyl) with hydrazine. liberty.edu This method builds the pyridazine ring with the desired substituted aryl group already in place.
For modifying an existing 5-phenylpyridazine system, modern cross-coupling reactions are highly effective, provided a suitable handle like a halogen is present on the phenyl ring. For a starting material such as methyl 5-(4-bromophenyl)pyridazine-4-carboxylate, palladium-catalyzed reactions are the methods of choice.
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful tool for forming carbon-carbon bonds, allowing the introduction of a wide variety of alkyl, alkenyl, and aryl groups onto the phenyl ring. nih.govresearchgate.netnih.gov
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. It is an excellent method for installing alkynyl substituents. nanochemres.orgnanochemres.org
These cross-coupling reactions offer a modular approach to creating a library of analogs with diverse functionalities on the phenyl ring, starting from a common halogenated precursor.
Table 2: Palladium-Catalyzed Phenyl Ring Modifications
| Reaction | Substrates | Catalyst/Reagents | Product Feature |
|---|---|---|---|
| Suzuki-Miyaura | 5-(4-Halophenyl)pyridazine, R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-(4-Aryl/Alkyl-phenyl)pyridazine |
| Sonogashira | 5-(4-Halophenyl)pyridazine, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-(4-Alkynylphenyl)pyridazine |
Structural Elaboration of the Pyridazine Core
Modifying the pyridazine ring itself allows for the creation of fused heterocyclic systems, which can significantly alter the molecule's three-dimensional shape and properties. nih.gov This is often achieved through reactions involving functional groups on the pyridazine ring.
A common strategy is to use vicinal functional groups on the pyridazine to build a new ring. For instance, starting with a derivative like 5-aminopyridazine-4-carboxylic acid, cyclocondensation reactions can be performed. Reaction with benzoyl chloride in pyridine (B92270) can lead to the formation of a fused 2-phenylpyridazino[4,5-d]-1,3-oxazin-4-one, a novel heterocyclic system.
Similarly, the condensation of 1,3-dione compounds with ninhydrin (B49086) can produce intermediates that, upon reaction with hydrazine, yield functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives. asianpubs.org These reactions demonstrate how the pyridazine core can serve as a scaffold for constructing more complex, polycyclic architectures. The synthesis of 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes and hydrazine is another example of building upon the pyridazine framework. liberty.edu
Ring-chain isomerism has also been observed in certain 4,5-disubstituted pyridazines, where intramolecular cyclization can lead to the formation of spiro-compounds, representing a significant structural elaboration of the core. rsc.org
Advanced Synthetic Techniques and Methodological Innovations
Modern organic synthesis has provided a range of powerful tools that can be applied to the construction of pyridazine rings with high efficiency and control. These advanced techniques often offer advantages in terms of yield, selectivity, and operational simplicity compared to more traditional methods.
Catalytic Approaches in Pyridazine Synthesis (e.g., Organocatalysis, Palladium-Catalyzed Reactions)
Catalysis plays a pivotal role in the synthesis and functionalization of pyridazines. Palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of pre-formed pyridazine rings. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination allow for the direct introduction of carbon and heteroatom substituents onto the pyridazine nucleus, which is essential for creating diverse libraries of compounds. nih.gov
Organocatalysis has also emerged as a valuable strategy. For instance, chiral non-racemic 1,4-dihydropyridazines can be prepared through the reaction of 1,2-diaza-1,3-dienes with arylacetaldehydes under organocatalytic conditions. researchgate.net These dihydropyridazines can then be oxidized to the corresponding aromatic pyridazines. This approach provides an enantioselective route to chiral pyridazine precursors.
One-Pot Multicomponent Reactions for Heterocycle Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are highly efficient for building complex heterocyclic systems. Several MCRs have been developed for the synthesis of pyridazinones and related structures.
A copper(I)-catalyzed multicomponent cyclization reaction combining aldehydes, hydrazines, and alkynyl esters has been reported for the regioselective synthesis of pyridazinones. google.com This method avoids the formation of pyrazole (B372694) isomers. Ultrasound-promoted MCRs of arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst also provide an efficient route to pyridazinones and phthalazinones. liberty.edu These one-pot procedures are attractive due to their operational simplicity, reduced waste, and often high yields. organic-chemistry.org
Regioselective Synthesis via Specific Reaction Mechanisms (e.g., Minisci Reaction)
Controlling the position of substitution (regioselectivity) is a key challenge in the synthesis of functionalized heterocycles. Several methods have been developed for the regioselective synthesis of pyridazines.
The inverse-electron-demand Diels-Alder reaction is a powerful tool for constructing the pyridazine ring. The reaction between electron-deficient tetrazines and electron-rich dienophiles like alkynyl sulfides allows for the regioselective synthesis of trisubstituted pyridazines after the extrusion of dinitrogen. nih.gov Lewis acid mediation can also be used to achieve high regiocontrol in Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers. organic-chemistry.org
The Minisci reaction is a classic method for the homolytic alkylation of electron-deficient heterocycles. This radical-based reaction allows for the introduction of alkyl or acyl groups at specific positions on the pyridazine ring. For example, the synthesis of 5-aryloxymethyl-4-pyridazinecarboxylic acid derivatives has been achieved through radical reactions, showcasing a Minisci-type aryloxyalkylation. clockss.org This method provides a route to C-H functionalization that is complementary to transition metal-catalyzed approaches. google.com
Chemical Reactivity and Transformations of Methyl 5 Phenylpyridazine 4 Carboxylate
Nucleophilic and Electrophilic Reactivity of the Pyridazine (B1198779) Core
The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This inherent electron deficiency, or π-deficient character, renders the carbon atoms of the ring susceptible to nucleophilic attack. taylorfrancis.comresearchgate.net The reactivity of the pyridazine core is significantly influenced by the nature and position of its substituents. In Methyl 5-phenylpyridazine-4-carboxylate, the electron-withdrawing ester group at the 4-position further enhances the electrophilicity of the ring, particularly at positions ortho and para to it.
Conversely, the pyridazine ring is generally unreactive towards electrophilic substitution. The lone pairs of the nitrogen atoms decrease the electron density of the ring system, deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, in acidic conditions, the nitrogen atoms can be protonated, leading to the formation of a pyridazinium cation, which further deactivates the ring to an even greater extent. uoanbar.edu.iq However, the presence of activating groups can facilitate electrophilic substitution in some pyridazine derivatives. researchgate.net
Studies on related chloropyridazines have provided insights into the frontier molecular orbitals that govern reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) distribution indicates the most likely sites for nucleophilic attack. wuxiapptec.com While specific computational studies on this compound are not widely reported, the general principles suggest that nucleophiles will preferentially attack the carbon atoms of the pyridazine ring. The presence of a good leaving group on the ring would facilitate nucleophilic aromatic substitution (SNAr) reactions.
Ester Group Transformations (e.g., Hydrolysis, Transesterification)
The methyl ester group at the 4-position is a key site for functional group interconversion. vanderbilt.eduimperial.ac.uk This group can undergo a variety of transformations common to carboxylic acid esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-phenylpyridazine-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium.
Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 5-phenylpyridazine-4-carboxylate. This reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) as it is formed. Various catalysts, including scandium(III) triflate, can be employed for such transformations. organic-chemistry.org
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and may require heating. The product of such a reaction would be 5-phenylpyridazine-4-carboxamide or its N-substituted derivatives.
Reduction: The ester group can be reduced to a primary alcohol, (5-phenylpyridazin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the ester to the corresponding aldehyde, 5-phenylpyridazine-4-carbaldehyde. vanderbilt.edu
Table 1: Common Ester Group Transformations
| Transformation | Reagents and Conditions | Product |
|---|
Reactivity Profiles of the Phenyl Substituent
The phenyl group at the 5-position of the pyridazine ring can undergo electrophilic aromatic substitution reactions, typical of benzene (B151609) derivatives. The pyridazine ring itself acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. The extent of this deactivation is influenced by the electronic nature of the pyridazine core.
Common electrophilic substitution reactions that could be performed on the phenyl ring include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions may be less efficient due to the deactivating nature of the pyridazine substituent.
The specific conditions and regioselectivity of these reactions would need to be determined experimentally.
Cycloaddition Reactions Involving Pyridazine Systems
Pyridazine and its derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. quora.com Due to their electron-deficient nature, pyridazines are particularly well-suited for inverse-electron-demand Diels-Alder reactions, where they act as the diene component reacting with an electron-rich dienophile. quora.com The presence of an electron-withdrawing group, such as the ester in this compound, can further enhance its reactivity in such transformations. mdpi.com
These cycloaddition reactions are valuable for the construction of more complex fused heterocyclic systems. For example, intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains have been used to synthesize fused benzonitriles. mdpi.com While specific examples involving this compound are not extensively documented, the general reactivity pattern of pyridazines suggests its potential to undergo [4+2] cycloadditions. researchgate.net
Furthermore, [3+2] cycloaddition reactions are also a significant class of transformations for pyridazine systems, leading to the formation of five-membered heterocyclic rings fused to the pyridazine core. nih.gov These reactions often involve the use of 1,3-dipoles. The regiochemistry and stereochemistry of these cycloadditions are important considerations in the synthesis of complex molecules. nih.gov
Investigation of Functional Group Interconversions and Derivatization Reactions
The strategic placement of functional groups on this compound allows for a wide array of derivatization reactions. nih.govresearchgate.net Beyond the ester transformations discussed in section 3.2, other functional group interconversions can be envisioned.
For instance, if a halogen were present on the pyridazine ring, it could serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon bonds. The synthesis of various pyridazine derivatives often involves the reaction of a halogenated precursor with different nucleophiles. wur.nl
Derivatization can also involve the modification of the phenyl ring, as described in section 3.3, followed by further transformations of the newly introduced functional groups. For example, a nitro group introduced via nitration could be subsequently reduced to an amino group, which could then be diazotized or acylated to introduce further diversity.
The synthesis of fused pyridazine derivatives is a common strategy to create novel heterocyclic systems with potential biological activity. nih.govresearchgate.net This can be achieved through reactions that involve both the pyridazine core and its substituents. For example, a derivative of this compound could be designed to undergo an intramolecular cyclization to form a tricyclic system.
Spectroscopic and Structural Elucidation of Methyl 5 Phenylpyridazine 4 Carboxylate and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each atom within the molecular framework.
¹H NMR: In the ¹H NMR spectrum of Methyl 5-phenylpyridazine-4-carboxylate, the protons are expected to appear in distinct regions. The methyl protons of the ester group (-COOCH₃) would typically be observed as a sharp singlet in the upfield region, around 3.8-4.0 ppm. The aromatic protons of the phenyl and pyridazine (B1198779) rings would resonate in the downfield region, generally between 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns would depend on the electronic environment and the proximity of adjacent protons. For instance, in related compounds like ethyl 3-methyl-5-oxo-5H-indeno[1,2-c]pyridazine-4-carboxylate, aromatic protons are observed in the δ 7.64–8.05 ppm range.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The methyl carbon of the ester would appear significantly upfield, typically around 50-55 ppm. The sp²-hybridized carbons of the phenyl and pyridazine rings would resonate in the aromatic region, approximately from 120 to 160 ppm. The exact positions help distinguish between carbons with attached protons and quaternary carbons. For example, in a similar derivative, 4-(methoxycarbonyl)phenyl 5-(4-chlorophenyl)furan-2-carboxylate, the ester carbonyl carbon appears at δ 166.3 ppm and the methyl carbon at δ 52.2 ppm.
Interactive Data Table: ¹H and ¹³C NMR Data for Representative Phenyl-Heterocyclic Esters
| Compound Name | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Ethyl 3-methyl-5-oxo-5H-indeno[1,2-c]pyridazine-4-carboxylate | DMSO-d₆ | 8.05 (d, 1H), 7.81 (m, 2H), 7.64 (t, 1H), 4.49 (q, 2H), 1.39 (t, 3H) | 188.7, 164.0, 160.3, 156.5, 141.8, 137.1, 134.6, 132.9, 125.8, 125.7, 125.5, 122.2, 63.0, 20.1, 14.3 |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | CDCl₃ | 8.08 (dd, 1H), 7.99 (dd, 1H), 7.85 (t, 1H), 7.31 (d, 1H), 7.01 (d, 1H), 3.97 (s, 3H) | 162.9, 158.5, 150.2, 145.1, 129.1, 122.5, 119.8, 115.6, 112.9, 52.5 |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | DMSO-d₆ | 7.99 (s, 1H), 7.57-7.49 (m, 5H), 4.22 (q, 2H), 2.49 (s, 3H), 1.26 (t, 3H) | Not provided |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.
For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) stretching of the ester group, which typically appears as a strong, sharp peak in the region of 1700-1730 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations of the ester group around 1200-1300 cm⁻¹, C=N and C=C stretching vibrations from the pyridazine and phenyl rings in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Interactive Data Table: Key IR Absorption Bands for Related Heterocyclic Compounds
| Compound Name | C=O Stretch (cm⁻¹) | Aromatic C=C, C=N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Reference |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 1702 | 1598, 1504, 1454 | 3041 | |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | 1650 | 1595, 1560 | Not specified |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (C₁₂H₁₀N₂O₂), the calculated molecular weight is approximately 214.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 214. Using soft ionization techniques like electrospray ionization (ESI), often coupled with liquid chromatography (LC/MS), the protonated molecule ([M+H]⁺) would be observed at m/z 215. Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), leading to significant fragment ions.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not available in the referenced literature, analysis of analogous structures provides significant insight. For example, the crystal structure of Ethyl 3-methyl-5-oxo-5H-indeno[1,2-c]pyridazine-4-carboxylate was determined to be in the monoclinic crystal system with the space group P2₁/c. Similarly, Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate also crystallizes in the monoclinic P2₁/c space group. It is common for such aromatic and heterocyclic compounds to crystallize in centrosymmetric space groups like P2₁/c or P-1. The analysis would reveal the planarity of the pyridazine and phenyl rings and the precise orientation of the methyl carboxylate group relative to the heterocyclic core.
Interactive Data Table: Crystallographic Data for Structurally Similar Heterocycles
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Ethyl 3-methyl-5-oxo-5H-indeno[1,2-c]pyridazine-4-carboxylate | Monoclinic | P2₁/c | a = 11.23 Å, b = 13.56 Å, c = 8.66 Å, β = 107.59° | |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | Monoclinic | P2₁/c | a = 9.54 Å, b = 11.83 Å, c = 11.86 Å, β = 109.44° | |
| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca2₁ | a = 19.00 Å, b = 6.08 Å, c = 18.62 Å |
Conformational Analysis and Molecular Geometry Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the dihedral angle between the planes of the phenyl ring and the pyridazine ring.
Due to potential steric hindrance between the ortho-protons of the phenyl ring and the adjacent atoms on the pyridazine ring, the two rings are unlikely to be perfectly coplanar. X-ray diffraction studies on similar bi-aryl systems confirm this non-planar arrangement. For example, in one 2-phenylpyridine (B120327) derivative, the dihedral angle between the imidazole (B134444) and a connected phenyl ring was found to be 31.16°. In another complex, the dihedral angle between a benzimidazole (B57391) and a pyrimidine (B1678525) ring was 84.11°, indicating a highly twisted conformation.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to model molecular geometries and predict the most stable conformations. Such studies for this compound would likely show a twisted conformation as the lowest energy state, with a specific dihedral angle determined by the balance of steric repulsion and electronic effects like π-conjugation.
Computational and Theoretical Investigations of Methyl 5 Phenylpyridazine 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a robust framework for understanding the intrinsic properties of Methyl 5-phenylpyridazine-4-carboxylate at the atomic level. These calculations provide a detailed picture of the molecule's electronic landscape and geometric parameters.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Molecular Orbital (MO) theory, often implemented within DFT calculations, describes the distribution and energy of electrons in a molecule. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Theoretical studies on similar pyridazine (B1198779) derivatives have shown that the distribution of electron density is significantly influenced by the substituents on the pyridazine and phenyl rings. In this compound, the phenyl group and the carboxylate moiety are expected to play a crucial role in modulating the electronic properties. The nitrogen atoms in the pyridazine ring typically lead to a polarization of the electron density, influencing the molecule's dipole moment and intermolecular interactions.
Table 1: Calculated Electronic Properties of a Representative Pyridazine Derivative
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The values presented are illustrative and based on DFT calculations of structurally related pyridazine compounds.
Geometry Optimization and Conformational Energy Landscapes
The three-dimensional structure of a molecule is intimately linked to its function. Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl ring and the carboxylate group to the pyridazine core, multiple conformations may exist.
Computational studies can map the conformational energy landscape, identifying the low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule might behave in different environments, such as in solution or when binding to a biological target. The relative orientation of the phenyl ring with respect to the pyridazine ring is a key conformational feature. Studies on analogous compounds have indicated that a non-planar arrangement is often the most stable, resulting from a balance of steric hindrance and electronic effects.
Table 2: Key Optimized Geometrical Parameters for a Representative Phenylpyridazine Structure
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (Phenyl-Pyridazine) | 1.49 | - | - |
| N-N (Pyridazine) | 1.34 | - | - |
| C=O (Carboxylate) | 1.21 | - | - |
| Phenyl-Pyridazine Dihedral | - | - | 45.0 |
Note: These values are representative examples derived from computational studies on similar molecular scaffolds.
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are instrumental in drug discovery for identifying potential drug targets and understanding the mechanism of action.
Prediction of Ligand-Target Binding Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity. For this compound, docking studies would involve placing the molecule into the active site of a target protein and evaluating the most favorable binding pose. The pyridazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic or π-stacking interactions. The carboxylate group can also participate in hydrogen bonding or ionic interactions.
Analysis of Steric and Electrostatic Interactions
Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. This includes identifying key hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The steric compatibility between the ligand and the binding pocket is also assessed, ensuring that there are no significant clashes. For this compound, the phenyl group's orientation can significantly impact steric fit, and the electrostatic potential of the molecule, with its electron-rich nitrogen and oxygen atoms, will guide its interactions with charged or polar residues in the protein's active site.
Table 3: Illustrative Docking Results of a Pyridazine Analog with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | LYS76, GLU91, LEU148 |
| Types of Interactions | Hydrogen bond, Hydrophobic, π-stacking |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for designing more potent molecules.
QSAR models are mathematical equations that correlate physicochemical or structural descriptors of molecules with their biological activity. For a series of pyridazine derivatives, descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) can be used to build a QSAR model. This model can then be used to predict the activity of this compound if it falls within the chemical space of the training set.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a set of active pyridazine analogs might include features like a hydrogen bond acceptor (from the pyridazine nitrogens or carboxylate oxygen), a hydrophobic aromatic region (from the phenyl ring), and a specific spatial arrangement of these features. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.
Table 4: Common Pharmacophoric Features Identified in Biologically Active Pyridazine Scaffolds
| Pharmacophoric Feature | Description |
| Hydrogen Bond Acceptor | Typically associated with the nitrogen atoms of the pyridazine ring. |
| Aromatic Ring | The phenyl substituent, involved in hydrophobic and π-stacking interactions. |
| Hydrogen Bond Donor/Acceptor | The carboxylate moiety, capable of forming various interactions. |
| Hydrophobic Group | Can be other alkyl or aryl substituents on the core structure. |
Correlation of Structural Features with Biological Potency
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. youtube.com Structure-activity relationship (SAR) studies aim to identify the key structural motifs and physicochemical properties that are responsible for a compound's interaction with a biological target. For this compound, the core pyridazine ring, the phenyl substituent at the 5-position, and the methyl carboxylate group at the 4-position are all critical determinants of its potential biological potency.
The pyridazine ring itself is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. benthamdirect.com Its two adjacent nitrogen atoms create a unique electronic distribution and act as hydrogen bond acceptors, which are crucial for anchoring the molecule within the binding site of a target protein.
Substituents on this core ring system dramatically modulate the compound's activity. Studies on various pyridazine derivatives have shown that the nature and position of these substituents are key. For instance, the introduction of a lipophilic group, such as the phenyl ring at the C-5 position, can be favorable for activity, potentially by engaging in hydrophobic or π-π stacking interactions with the target. nih.gov Similarly, the presence of a halogen in the C-5 position has been shown to play a significant role in the cytotoxic activity of some pyridazine-6-ones. nih.gov The methyl carboxylate group at C-4 introduces a polar, hydrogen-bond accepting feature, which can also be critical for target recognition and binding affinity.
Table 1: Correlation of Structural Moieties with Potential Biological Activity
| Structural Moiety | Position | Potential Contribution to Biological Potency |
|---|---|---|
| Pyridazine Ring | Core Scaffold | Acts as a key pharmacophore; nitrogen atoms serve as hydrogen bond acceptors. |
| Phenyl Group | C-5 | Enhances lipophilicity, facilitates hydrophobic and π-π stacking interactions with biological targets. nih.gov |
| Methyl Carboxylate Group | C-4 | Acts as a hydrogen bond acceptor, influences solubility and electrostatic interactions. |
Computational Design of Novel Pyridazine-Based Compounds
Computational, or in silico, drug design leverages our understanding of SAR to create novel compounds with improved properties, such as higher potency, greater selectivity, or better pharmacokinetic profiles. nih.gov This process often begins with a known active compound, or "hit," and uses computational tools to guide its optimization into a "lead" candidate.
Molecular docking is a primary technique used in this process. It predicts how a molecule, such as a pyridazine derivative, fits into the binding site of a target protein and estimates the strength of the interaction. benthamdirect.comnih.gov By visualizing these interactions, medicinal chemists can rationally design modifications to the parent structure. For example, docking studies might reveal an empty hydrophobic pocket in the receptor that could be filled by adding a substituent to the phenyl ring of this compound, potentially increasing binding affinity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Once a reliable QSAR model is built for a class of pyridazine compounds, it can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. nih.gov This approach accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success. tandfonline.com
Table 2: Examples of Computationally Guided Modifications for Pyridazine Derivatives
| Modification Site | Type of Modification | Predicted Effect | Rationale |
|---|---|---|---|
| Phenyl Ring (C-5) | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) | Increased potency/selectivity | Modify electronic properties to enhance binding or alter metabolism. benthamdirect.com |
| Phenyl Ring (C-5) | Addition of hydrogen-bond donors/acceptors (e.g., -OH, -NH₂) | Increased binding affinity | Form new, specific hydrogen bonds with the target receptor. |
| Methyl Carboxylate (C-4) | Conversion to an amide or carboxylic acid | Altered solubility and binding mode | Introduce new hydrogen bonding capabilities and change polarity. |
| Pyridazine Ring | Substitution at other open positions (e.g., C-3, C-6) | Improved potency and selectivity | Probe for additional interactions within the target's binding site. nih.gov |
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles
Beyond predicting a compound's potency at its target (pharmacodynamics), computational methods are extensively used to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comnih.gov A compound with excellent potency can still fail in clinical development if it has a poor pharmacokinetic profile—for instance, if it is poorly absorbed when taken orally or is rapidly metabolized into inactive forms. nih.gov In silico ADMET prediction provides an early warning of such potential liabilities, allowing for structural modifications to mitigate them. rsc.orgresearchgate.net
Various computational models, often based on large datasets of experimentally measured properties, can predict key pharmacokinetic parameters. mdpi.com These include predictions for oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and inhibition of major drug-metabolizing enzymes like the cytochrome P450 family. rsc.org Drug-likeness rules, such as Lipinski's Rule of Five, are also computationally assessed to determine if a compound has physicochemical properties consistent with most orally administered drugs. researchgate.net These predictions help ensure that the designed compounds have a higher likelihood of behaving as effective drugs in the body. nih.gov
Table 3: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. |
| Lipinski's Rule of Five | Compliant (0 violations) | Suggests favorable properties for oral bioavailability. researchgate.net |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests the compound may have limited access to the central nervous system. researchgate.net |
| Plasma Protein Binding | High | May affect the free concentration of the drug available to act on its target. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some isoforms (e.g., CYP2C9, CYP3A4) | Potential for drug-drug interactions. |
| Excretion | ||
| Primary Route | Likely hepatic (metabolism) followed by renal excretion | Typical for compounds of this class. |
| Toxicity | ||
| Hepatotoxicity | Low risk predicted | Indicates a lower probability of causing liver damage. researchgate.net |
| Carcinogenicity | Non-carcinogenic predicted | Early assessment of long-term safety profile. researchgate.net |
Biological Activity and Pharmacological Potential Preclinical and in Vitro Studies
General Biological Activities of Pyridazine (B1198779) Derivatives
Pyridazine and its derivatives are recognized for their diverse pharmacological effects, which are attributed to the unique chemical properties of the pyridazine ring. This six-membered heterocyclic ring containing two adjacent nitrogen atoms serves as a versatile scaffold for the development of novel therapeutic agents. nih.govproquest.com
A significant body of research has been dedicated to investigating the antiproliferative and antitumor properties of pyridazine derivatives. These compounds have demonstrated notable activity against a variety of human cancer cell lines in in vitro models. For instance, certain novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma cells (AGS). unich.it The introduction of a piperazinyl linker between the pyridazinone nucleus and a phenyl group in some derivatives resulted in limited cytotoxicity against normal human gingival fibroblasts while showing good anti-proliferative effects on AGS cells. unich.it
Furthermore, other studies have reported the promising anticancer activity of pyridazine-containing compounds against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jp Some of these derivatives exhibited cytotoxic activity comparable to the reference drug imatinib. jst.go.jp The mechanism of action for some of these compounds is believed to involve the inhibition of vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. jst.go.jp The diverse substitutions on the pyridazine core appear to significantly influence the antiproliferative potency and selectivity against different cancer cell types. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Selected Pyridazine Derivatives
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 3(2H)-pyridazinone derivatives | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | unich.it |
| Pyridazine containing compounds | Colon cancer (HCT-116) | Cytotoxic activity comparable to imatinib | jst.go.jp |
| Pyridazine containing compounds | Breast cancer (MCF-7) | Significant VEGFR inhibitory activity | jst.go.jp |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Various (NCI-60 panel) | Broad-spectrum antiproliferative activity | nih.gov |
The pyridazine scaffold has also been a fruitful source of new antimicrobial and antibacterial agents. Researchers have synthesized and screened numerous pyridazine derivatives for their efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. africaresearchconnects.combiomedpharmajournal.org For example, newly synthesized pyridazine derivatives have been tested against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. africaresearchconnects.com Among the tested compounds, a specific hydrazone derivative of pyridazine demonstrated remarkable antimicrobial activity. africaresearchconnects.com
The structural features of pyridazine derivatives play a crucial role in their antibacterial potency. For instance, in some series of pyrrolopyridazine compounds, saturated or partially saturated derivatives showed stronger activity compared to their aromatic counterparts. nih.gov The nature and position of substituents on the pyridazine ring can also influence the spectrum of activity against different bacterial strains. researchgate.net Some synthesized 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives have shown inhibitory effects on the growth of Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. nih.gov
Table 2: Antibacterial Spectrum of Selected Pyridazine Derivatives
| Bacterial Strain | Gram Staining | Activity of Pyridazine Derivatives | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | Positive | Active | africaresearchconnects.comnih.gov |
| Streptococcus faecalis | Positive | Active | africaresearchconnects.com |
| Bacillus subtilis | Positive | Active | nih.gov |
| Escherichia coli | Negative | Active | africaresearchconnects.combiomedpharmajournal.org |
| Pseudomonas aeruginosa | Negative | Active | africaresearchconnects.comnih.gov |
The anti-inflammatory potential of pyridazine derivatives has been extensively investigated, with many compounds demonstrating significant activity in various in vitro models. nih.govnih.gov The primary mechanism underlying the anti-inflammatory effects of many pyridazine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govrsc.org By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
In addition to COX inhibition, some pyridazine derivatives have been shown to suppress the production of pro-inflammatory cytokines and mediators. nih.gov For instance, certain pyridazine and pyridazinone derivatives have been found to inhibit the production of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE2) in lipopolysaccharide-stimulated macrophages. nih.gov This modulation of inflammatory pathways highlights the multifaceted anti-inflammatory potential of the pyridazine scaffold.
Table 3: Anti-inflammatory Mechanisms of Pyridazine Derivatives
| Mechanism of Action | Key Targets | Effect | Reference(s) |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | Reduced prostaglandin (B15479496) synthesis | nih.govrsc.org |
| Cytokine Modulation | TNF-α, IL-6 | Decreased pro-inflammatory cytokine production | nih.gov |
| Mediator Inhibition | iNOS, PGE2 | Reduced inflammatory mediators | nih.gov |
Enzyme Inhibition Studies
Beyond their general biological activities, specific pyridazine derivatives have been investigated for their ability to inhibit particular enzymes implicated in disease pathogenesis.
The inhibition of steroid 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), is a therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. nih.govsci-hub.se While research directly on "Methyl 5-phenylpyridazine-4-carboxylate" is lacking, studies on structurally related compounds suggest that the broader class of nitrogen-containing heterocycles may possess inhibitory activity against this enzyme. For example, a series of 5-phenyl substituted 1-methyl-2-pyridones and 4'-substituted biphenyl-4-carboxylic acids have been synthesized and evaluated as novel inhibitors of 5α-reductase. nih.govresearchgate.net These studies provide a rationale for exploring the potential of pyridazine derivatives as steroid 5α-reductase inhibitors.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising approach in cancer therapy. nih.govacs.orgnih.gov Notably, a novel series of pyridazinone derivatives have been designed and synthesized as dual inhibitors of the c-Met receptor tyrosine kinase and HDACs. nih.govnih.gov One of the most potent compounds in this series demonstrated significant inhibitory activity against HDAC1. nih.govnih.gov This finding underscores the potential of the pyridazinone scaffold, and by extension the pyridazine core, as a platform for the development of novel HDAC inhibitors.
Table 4: Enzyme Inhibition by Pyridazine and Related Derivatives
| Enzyme Target | Compound Class | Potential Therapeutic Application | Reference(s) |
|---|---|---|---|
| Steroid 5α-Reductase | 5-phenyl substituted 1-methyl-2-pyridones | Benign Prostatic Hyperplasia, Androgenic Alopecia | nih.govresearchgate.net |
| Histone Deacetylase (HDAC1) | Pyridazinone derivatives | Cancer | nih.govnih.gov |
Kinase Inhibition (e.g., c-Met, VEGFR2)
As of the latest available data, no studies have been published that evaluate the inhibitory activity of this compound against the kinases c-Met (mesenchymal-epithelial transition factor) or VEGFR2 (vascular endothelial growth factor receptor 2). The potential of this compound to act as a kinase inhibitor remains uninvestigated in the scientific literature.
Chitinase (B1577495) Inhibition
There is currently no available research on the effects of this compound on chitinase activity. Its potential as a chitinase inhibitor has not been explored in preclinical or in vitro models.
Receptor Binding and Modulation Studies
Comprehensive searches for receptor binding and modulation studies for this compound have not yielded any specific results for the following targets.
Adenosine (B11128) Receptor Antagonism
No studies have been identified that assess the affinity or antagonistic activity of this compound at any of the adenosine receptor subtypes (A1, A2A, A2B, A3). While research exists on other pyridazine-containing heterocyclic systems as adenosine receptor ligands, these findings cannot be directly extrapolated to this compound due to differences in their core structures.
α1-Adrenoceptor Affinity and Selectivity
There is no published evidence to suggest that this compound has been evaluated for its binding affinity or selectivity towards α1-adrenoceptors.
Other Biological Target Interactions
Beyond the targets specified above, there is a general lack of information on the broader biological activity profile of this compound. Further research is required to identify and characterize any potential interactions with other biological targets.
Table 1: Summary of Biological Activity Data for this compound
| Biological Target | Activity/Binding Data |
| c-Met Kinase | No data available |
| VEGFR2 Kinase | No data available |
| Chitinase | No data available |
| Adenosine Receptors | No data available |
| GABA Transporters | No data available |
| α1-Adrenoceptors | No data available |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The 5-phenylpyridazine-4-carboxylate scaffold serves as a crucial framework in the design of biologically active molecules. Structure-activity relationship (SAR) studies on derivatives of this core structure have revealed important insights into how chemical modifications influence their biological effects. The potency and selectivity of these compounds can be finely tuned by altering substituents on both the pyridazine and phenyl rings.
The biological activity of phenylpyridazine derivatives is highly dependent on the nature and position of substituents. Research into various analogs has shown that even minor chemical changes can lead to significant shifts in efficacy and target specificity. For instance, in related heterocyclic systems like imidazo[4,5-b]pyridines, the introduction of different substituents has been shown to modulate their antiproliferative and antiviral activities. mdpi.com
In one study focused on imidazo[4,5-b]pyridine derivatives, the type of substituent played a critical role in determining biological outcomes. A bromo-substituted derivative with an unsubstituted phenyl ring showed moderate, selective activity against the respiratory syncytial virus (RSV). mdpi.com Another compound featuring a 2-imidazolinyl amidino group displayed potent and selective antiproliferative activity against colon carcinoma cell lines. mdpi.com These findings underscore the principle that substituents directly impact the interaction of the molecule with its biological target.
While specific SAR data for this compound is limited in publicly accessible literature, general principles can be drawn from analogous structures. For example, in a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the position of halogen substituents on a benzyl (B1604629) ring significantly affected their biological potential. mdpi.com Meta-substituted chloro and fluoro derivatives demonstrated good inhibitory concentrations compared to their ortho- and para-substituted counterparts. mdpi.com
Table 1: Representative SAR Findings in Related Heterocyclic Scaffolds
| Scaffold | Substituent/Modification | Biological Effect | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | Unsubstituted Phenyl + Bromo Group | Moderate, selective activity against RSV | mdpi.com |
| Imidazo[4,5-b]pyridine | 2-Imidazolinyl Amidino Group | Strong, selective antiproliferative activity (Colon Carcinoma) | mdpi.com |
| Tetrahydropyrimidine | Meta-substituted Chloro/Fluoro on Benzyl Ring | Good inhibitory concentrations | mdpi.com |
This table presents data from structurally related heterocyclic compounds to illustrate general SAR principles that may apply to the phenylpyridazine scaffold.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance a molecule's pharmacological profile by substituting one functional group with another that has similar physicochemical properties. mdpi.comcambridgemedchemconsulting.com This approach can improve potency, selectivity, metabolic stability, and bioavailability. mdpi.com For the this compound scaffold, key areas for bioisosteric exploration include the ester group, the phenyl ring, and the pyridazine core itself.
The carboxylic acid ester (CO₂R) is a classic functional group for which numerous bioisosteres exist. Common replacements aim to mimic its size, electronics, and hydrogen bonding capability while addressing potential liabilities like metabolic hydrolysis. Classical bioisosteres for a carboxylate group include tetrazoles, acyl sulfonamides, and hydroxamic acids. cambridgemedchemconsulting.com Non-classical bioisosteres might involve more significant structural changes.
The phenyl group can also be replaced by other aromatic or heteroaromatic rings to explore different binding interactions or alter physicochemical properties. Common bioisosteres for a phenyl ring include pyridyl, thiophene, and fluorophenyl groups. cambridgemedchemconsulting.com The pyridazine ring itself can be considered a bioisostere of other aromatic systems, such as a fluorobenzene (B45895) or other fused heterocycles. blumberginstitute.org Studies on pyridazinic bioisosteres have demonstrated that replacing a methyl group with classical bioisosteres like fluorine or chlorine atoms on an associated phenyl ring can influence biological activity. mdpi.com Furthermore, non-classical bioisosteres, such as trifluoromethyl groups, have been shown to confer better antibacterial and antifungal activity in certain pyridazine derivatives compared to classical bioisosteres. mdpi.comresearchgate.net
Table 2: Common Bioisosteric Replacements for Functional Groups
| Original Group | Potential Bioisostere(s) | Purpose of Replacement | Reference |
|---|---|---|---|
| Carboxylate Ester (-CO₂R) | Tetrazole, Acyl Sulfonamide (-CONHR), Thioester (-COSR) | Improve metabolic stability, alter binding interactions | cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl, Thiophene, 4-Fluorophenyl | Modify lipophilicity, explore new binding pockets, alter metabolism | cambridgemedchemconsulting.com |
| Methyl Group (-CH₃) | Amine (-NH₂), Hydroxyl (-OH), Fluorine (-F), Chlorine (-Cl) | Classical replacement to fine-tune electronic and steric properties | mdpi.comcambridgemedchemconsulting.com |
Broader Biological Applications and Agrochemical Research
The pyridazine core is a versatile scaffold found in compounds with a wide array of biological activities, spanning applications in both medicine and agriculture. researchgate.netrjptonline.org Derivatives have been investigated for numerous therapeutic purposes, while also showing significant potential in crop protection and management. mdpi.com
Pyridazine derivatives are recognized for their role in agriculture, including uses as herbicides and plant growth regulators. mdpi.commdpi.com Certain pyridazine compounds have been shown to influence plant development processes such as germination and seedling growth. mdpi.comresearchgate.net
In studies on wheat, pyridazine bioisosteres were observed to affect the germination rate as well as the height and weight of the plantlets. mdpi.comresearchgate.net For example, a study on Phaseolus vulgaris L. (common bean) found that treatment with specific pyridazine derivatives led to an increase in lignin (B12514952) content, a key component of plant structural rigidity. researchgate.net This suggests a potential application in enhancing plant hardiness or modulating developmental pathways. The biological effect on plants can be significantly influenced by the specific chemical structure of the pyridazine derivative, indicating that the core scaffold can be tailored for specific agrochemical purposes. mdpi.com
The phenylpyridazine framework, in particular, is a key structural motif in compounds explored for a range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents. researchgate.netmdpi.com The ability to easily functionalize the pyridazine ring allows medicinal chemists to create large libraries of compounds for screening against different diseases. rjptonline.org For instance, the pyridazine scaffold has been used as a basis for developing Fatty Acid-Binding Protein 4 (FABP4) inhibitors, which have potential applications in treating cancer and metabolic diseases. researchgate.net The adaptability of the pyridazine core makes it a continuing subject of interest for the synthesis of novel compounds with potential therapeutic value. nih.gov
Future Directions and Research Perspectives for Methyl 5 Phenylpyridazine 4 Carboxylate
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact and enhance efficiency. Future research on Methyl 5-phenylpyridazine-4-carboxylate should prioritize the development of eco-friendly synthetic protocols.
Key areas of focus will include:
Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various pyridazine (B1198779) derivatives. nih.goveurekalert.orgnih.gov Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid alternative to conventional heating methods.
Catalysis: The exploration of novel catalysts is a cornerstone of green synthesis. The use of heterogeneous catalysts, such as chitosan, can simplify product purification and allow for catalyst recycling. nih.gov Furthermore, the development of metal-free catalytic systems for pyridazine synthesis presents a sustainable alternative to methods relying on heavy metals. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. rjptonline.org Adapting the synthesis of this compound to a flow chemistry process could lead to higher purity, reduced waste, and more efficient large-scale production.
Alternative Solvents: The use of environmentally benign solvents, such as ionic liquids or water, is a critical aspect of green chemistry. Research into solvent systems that are less toxic and recyclable will be crucial for the sustainable production of this compound.
By focusing on these green and sustainable approaches, the synthesis of this compound can be made more economical and environmentally responsible, aligning with the future direction of pharmaceutical manufacturing.
Integration of Advanced Computational Approaches for Rational Drug Design
The integration of computational tools is revolutionizing the drug discovery process, enabling a more targeted and efficient approach to the design of new therapeutic agents. For this compound, these in silico methods can provide profound insights into its potential as a drug candidate.
Future computational research should encompass:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can elucidate the relationship between the chemical structure of pyridazine derivatives and their biological activity. eurekalert.orgnih.govnih.gov By developing QSAR models for a series of analogues of this compound, researchers can identify key structural features that contribute to a desired pharmacological effect, thereby guiding the synthesis of more potent and selective compounds.
Pharmacophore Modeling: This technique helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.govscirp.org A pharmacophore model for this compound and its derivatives can be used to screen large virtual libraries of compounds to identify new molecules with similar therapeutic potential.
Molecular Docking: Docking simulations can predict the binding orientation and affinity of a ligand to a specific biological target. nih.govmdpi.com By performing molecular docking studies with this compound against various known and novel protein targets, potential mechanisms of action can be hypothesized, and the compound's therapeutic applications can be broadened.
In Silico ADME/T Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial in the early stages of drug development. nih.govbohrium.com In silico tools can be used to assess the drug-likeness of this compound, predicting its pharmacokinetic profile and potential toxicity, thus helping to prioritize compounds with favorable properties for further experimental evaluation.
These computational approaches will be instrumental in accelerating the development of this compound from a promising molecule to a viable drug candidate.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the pyridazine scaffold is known to interact with a variety of biological targets, the specific therapeutic potential of this compound remains largely untapped. Future research should focus on identifying novel biological targets and elucidating the underlying mechanisms of action for this compound.
Promising areas for investigation include:
Kinase Inhibition: Many pyridazine derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders. scirp.org Screening this compound against a panel of kinases could reveal novel anticancer or anti-inflammatory properties.
Hedgehog Signaling Pathway: Recent studies have identified pyridazine derivatives as inhibitors of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis. nih.gov Investigating the effect of this compound on this pathway could lead to the development of new anti-cancer therapies.
Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and is involved in the signaling of several cytokines implicated in autoimmune and inflammatory diseases. The discovery of pyridazine-based Tyk2 inhibitors highlights the potential of this scaffold in immunology. nih.gov
Orphan Diseases: The unique chemical properties of pyridazines may make them suitable candidates for targeting proteins associated with rare or orphan diseases. For instance, a pyridine (B92270) derivative containing a pyridazine moiety has received an orphan drug designation for the treatment of Systemic Sclerosis. fda.gov Exploring the activity of this compound in models of rare diseases could open up new therapeutic avenues.
A systematic approach, combining high-throughput screening with detailed mechanistic studies, will be essential to uncover the full spectrum of biological activities of this compound.
Design and Synthesis of Privileged Pyridazine Scaffolds for Broad Biological Utility
The pyridazine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. Future research should leverage this property by designing and synthesizing novel libraries of compounds based on the this compound framework.
Strategies for developing privileged pyridazine scaffolds include:
Structural Diversification: Introducing a wide range of substituents at various positions of the pyridazine ring and the phenyl group can lead to a diverse library of compounds. This chemical diversity is crucial for exploring a broad range of biological targets and identifying compounds with improved potency and selectivity.
Bioisosteric Replacement: Replacing specific functional groups with their bioisosteres can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while maintaining or enhancing its biological activity.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. The this compound scaffold can serve as a starting point for FBDD campaigns.
Combinatorial Chemistry: The use of combinatorial chemistry techniques can facilitate the rapid synthesis of large libraries of pyridazine derivatives, enabling the efficient exploration of structure-activity relationships.
By systematically exploring the chemical space around the this compound core, researchers can develop a versatile platform of privileged scaffolds with broad therapeutic applications.
Interdisciplinary Approaches in Drug Discovery and Development
The successful translation of a promising compound from the laboratory to the clinic requires a collaborative, interdisciplinary approach. The future development of this compound will depend on the synergy between various scientific disciplines.
Key interdisciplinary collaborations should involve:
Medicinal Chemistry and Chemical Biology: Medicinal chemists can design and synthesize novel derivatives, while chemical biologists can use these compounds as molecular probes to investigate biological pathways and validate new drug targets.
Computational Chemistry and Experimental Biology: Computational chemists can guide the design of new compounds and predict their properties, while experimental biologists can validate these predictions through in vitro and in vivo studies. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.
Pharmacology and Toxicology: Pharmacologists can characterize the efficacy and mechanism of action of new compounds, while toxicologists can assess their safety profiles. This collaboration is essential for identifying drug candidates with a favorable therapeutic index.
Academia and Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, providing the necessary resources and expertise to advance promising compounds through the drug development pipeline.
By fostering these interdisciplinary collaborations, the research community can accelerate the development of this compound and other promising pyridazine derivatives into novel therapeutics that address unmet medical needs.
Q & A
Q. What are the standard spectroscopic methods for characterizing Methyl 5-phenylpyridazine-4-carboxylate, and how do they resolve structural ambiguities?
Characterization typically involves nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For example, -NMR can identify aromatic protons in the pyridazine and phenyl rings (δ 7.2–8.5 ppm), while single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., C=O bond ~1.21 Å). Discrepancies in NMR splitting patterns may indicate rotational isomerism, requiring variable-temperature NMR or computational validation .
Q. What synthetic routes are commonly employed for this compound?
The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization. For instance, reacting methyl 3-phenylpropiolate with hydrazine hydrate under reflux yields the pyridazine core, with subsequent carboxylation at the 4-position. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like regioisomeric pyridazines .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound, and what challenges arise during refinement?
SHELXL is used for least-squares refinement against X-ray data. Key steps include:
- Assigning anisotropic displacement parameters for non-H atoms.
- Modeling disorder (e.g., solvent molecules or rotational conformers) using PART instructions.
Challenges include resolving weak electron density near the ester group due to dynamic disorder, which requires constraints (DFIX, SIMU) or TWIN commands for twinned crystals. Validation tools like ADDSYM in PLATON ensure space group correctness .
Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and how can graph-set analysis elucidate these interactions?
Hydrogen bonds (e.g., N–H···O=C) form infinite chains (C(6) motifs) or rings (R(8)) that stabilize the lattice. Graph-set analysis (Etter’s formalism) categorizes interactions into D, S, or R descriptors. For example, a dimeric R(8) motif between carboxylate O and pyridazine N atoms can direct 2D sheet formation. Disruptions in these networks (e.g., polymorphs) are analyzed via Hirshfeld surfaces .
Q. How should researchers address contradictions between experimental and computational data (e.g., DFT-optimized vs. XRD bond lengths)?
Discrepancies often arise from:
- Environmental effects : Solid-state XRD vs. gas-phase DFT. Use periodic boundary conditions (PBS) in DFT for better agreement.
- Thermal motion : XRD measures time-averaged positions; exclude high B-factor atoms during comparison.
- Functional choice : Hybrid functionals (B3LYP-D3) improve accuracy for π-stacking interactions. Validate with root-mean-square deviation (RMSD) calculations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
